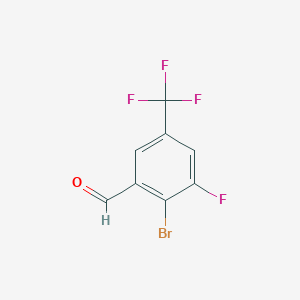

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

CAS No.:

Cat. No.: VC17990532

Molecular Formula: C8H3BrF4O

Molecular Weight: 271.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3BrF4O |

|---|---|

| Molecular Weight | 271.01 g/mol |

| IUPAC Name | 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-3H |

| Standard InChI Key | IOOUGXBTQCMOCI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)Br)F)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzaldehyde core with three distinct substituents:

-

Bromine at the ortho position (C2)

-

Fluorine at the meta position (C3)

-

Trifluoromethyl group at the para position (C5)

This arrangement creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity in cross-coupling and nucleophilic substitution reactions .

Physical Properties

The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common route involves bromination of 3-fluoro-5-(trifluoromethyl)benzaldehyde using or -bromosuccinimide (NBS) in dichloromethane at 0–5°C . For example:

Industrial Production

Continuous flow reactors improve scalability and safety by minimizing exothermic risks. Automated systems control parameters like temperature and residence time, achieving >90% purity .

Chemical Reactivity

Aldehyde Group Transformations

-

Oxidation: Forms the corresponding carboxylic acid using :

-

Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol .

Halogen Reactivity

The bromine atom participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl structures . For example:

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a precursor to kinase inhibitors and antiviral agents. For instance, it is used in synthesizing ibrutinib analogs targeting Bruton’s tyrosine kinase .

Material Science

Incorporated into polymers, it improves thermal stability (decomposition temperature: 290°C) and chemical resistance, making it suitable for high-performance coatings .

| Hazard | Precaution |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves |

| Eye damage (H319) | Use safety goggles |

| Respiratory irritation (H335) | Use in fume hood |

Storage requires inert atmospheres (N or Ar) at 2–8°C to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume